molecular formula C16H14ClFN2O3S B5459189 N-(3-CHLORO-4-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE

N-(3-CHLORO-4-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5459189
M. Wt: 368.8 g/mol
InChI Key: PLAXHXHGERZOFE-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of a sulfonamide group, a pyrrolidinone ring, and halogenated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide typically involves multiple steps:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

    Pyrrolidinone Formation: The formation of the pyrrolidinone ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Where each step is carried out in separate reactors.

    Continuous Flow Processing: Where the reactions are carried out in a continuous flow system, allowing for better control over reaction conditions and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Materials Science: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide
  • N-(4-Fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide

Uniqueness

N-(3-Chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3S/c17-14-10-11(3-8-15(14)18)19-24(22,23)13-6-4-12(5-7-13)20-9-1-2-16(20)21/h3-8,10,19H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAXHXHGERZOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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